molecular formula C12H12N2O3 B3121200 Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 28081-48-3

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No.: B3121200
CAS No.: 28081-48-3
M. Wt: 232.23 g/mol
InChI Key: HBXFGXAAZKEREI-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is an organic compound with the molecular formula C11H10N2O3. It is a derivative of phthalazinone and is known for its unique chemical structure, which includes a phthalazinone core with a methyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalazinone derivatives with appropriate reagents. One common method involves the reaction of 3-methylphthalazinone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the phthalazinone core, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is unique due to the presence of the methyl group at the 3-position of the phthalazinone core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(16)9-6-4-3-5-8(9)10(13-14)7-11(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXFGXAAZKEREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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